N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-A]pyridine-6-sulfonamide
CAS No.: 1251633-07-4
Cat. No.: VC7608430
Molecular Formula: C22H22N4O3S
Molecular Weight: 422.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251633-07-4 |
|---|---|
| Molecular Formula | C22H22N4O3S |
| Molecular Weight | 422.5 |
| IUPAC Name | N-(4-ethoxyphenyl)-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
| Standard InChI | InChI=1S/C22H22N4O3S/c1-3-29-20-9-7-19(8-10-20)26(14-18-6-4-5-17(2)13-18)30(27,28)21-11-12-22-24-23-16-25(22)15-21/h4-13,15-16H,3,14H2,1-2H3 |
| Standard InChI Key | YGOBOKZZLCFDJV-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N(CC2=CC=CC(=C2)C)S(=O)(=O)C3=CN4C=NN=C4C=C3 |
Introduction
N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]- triazolo[4,3-A]pyridine-6-sulfonamide is a complex organic compound belonging to the class of sulfonamides. It features a unique molecular structure, incorporating a triazolopyridine core, which is of interest in medicinal chemistry due to its potential biological activities.
Synthesis and Chemical Reactions
The synthesis of such complex organic compounds typically involves multi-step chemical processes. These processes may include reactions like nucleophilic substitution, coupling reactions, and the formation of the triazolopyridine ring. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong acids or bases for substitution processes.
Potential Synthesis Route
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Formation of the Triazolopyridine Core: This step involves the synthesis of the triazolo[4,3-A]pyridine ring, which can be achieved through condensation reactions involving appropriate precursors.
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Introduction of the Sulfonamide Group: The sulfonamide group can be introduced via a reaction with a sulfonyl chloride derivative.
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Attachment of the Ethoxyphenyl and Methylphenylmethyl Groups: These groups are typically attached through nucleophilic substitution or coupling reactions.
Potential Applications and Biological Activities
While specific biological activities of N-(4-Ethoxyphenyl)-N-[(3-methylphenyl)methyl]- triazolo[4,3-A]pyridine-6-sulfonamide are not detailed in the available literature, compounds with similar structures, such as other triazolopyridine sulfonamides, have been explored for their antimalarial properties . The sulfonamide group suggests potential antibacterial activity, although this would require further investigation.
Future Research Directions
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Biological Activity Screening: Investigating the compound's activity against various biological targets could reveal potential therapeutic applications.
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Structural Modifications: Modifying the compound's structure to enhance its biological activity or reduce potential side effects.
Analytical Techniques for Characterization
Characterization of this compound would involve techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm its structure and purity.
Example of Analytical Data
| Technique | Expected Data |
|---|---|
| IR Spectroscopy | Peaks corresponding to sulfonamide and aromatic groups |
| NMR Spectroscopy | Signals for aromatic protons and ethoxy group |
| Mass Spectrometry | Molecular ion peak at m/z = 422.5 |
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